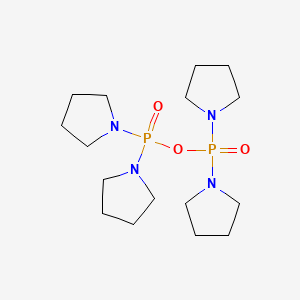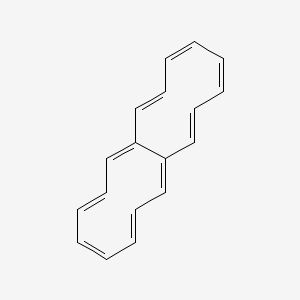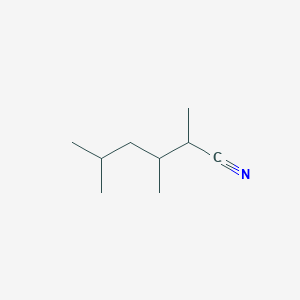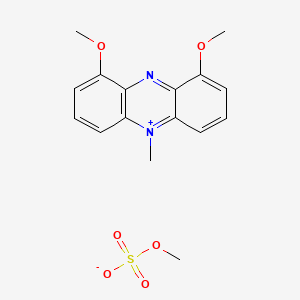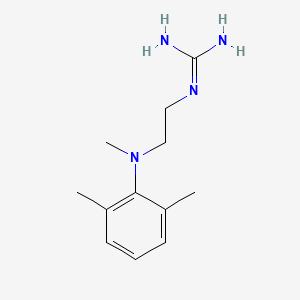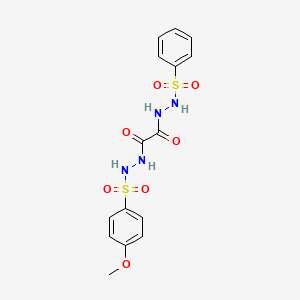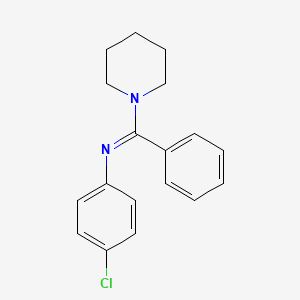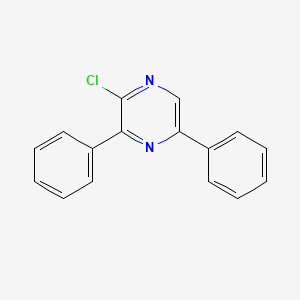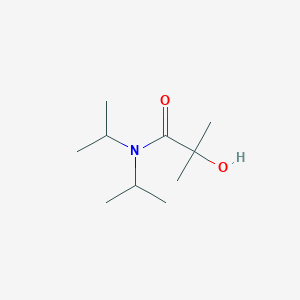
Pubchem_71365248
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71365248 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information. This compound is identified by its unique PubChem CID number 71365248. The database provides detailed information about the compound’s structure, properties, and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pubchem_71365248 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process is optimized to ensure high efficiency and cost-effectiveness. Common industrial methods include batch processing and continuous flow techniques, which allow for the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Pubchem_71365248 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pubchem_71365248 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: this compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Pubchem_71365248 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the context of its use.
Properties
CAS No. |
53364-16-2 |
|---|---|
Molecular Formula |
C7H18HgSi |
Molecular Weight |
330.89 g/mol |
InChI |
InChI=1S/C4H9.C3H9Si.Hg/c2*1-4(2)3;/h2*1-3H3; |
InChI Key |
RTXCZDMRFCMPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Hg].C[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


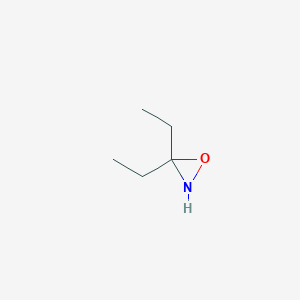
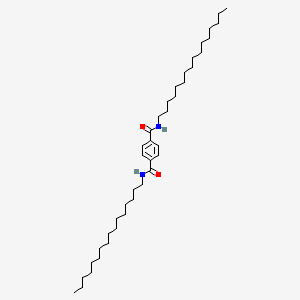
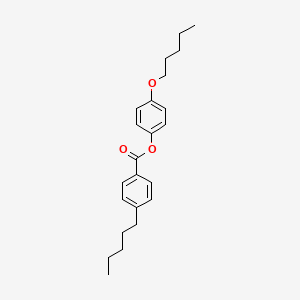
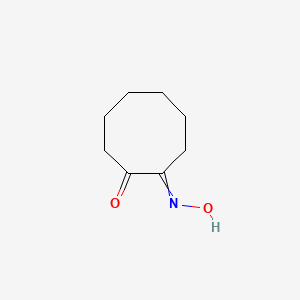
![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)
